

# Unlocking the Potency of Pyrathiazine Analogs: A Structural Activity Relationship Comparison

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## Compound of Interest

Compound Name: Pyrathiazine

Cat. No.: B1200695

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For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of **Pyrathiazine** analogs, a class of heterocyclic compounds with promising therapeutic potential. By examining their structural modifications and the resulting impact on their biological performance, we aim to furnish a valuable resource for the rational design of more potent and selective drug candidates.

**Pyrathiazine**, a core structure belonging to the broader family of azaphenothiazines, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties. The strategic modification of the **pyrathiazine** scaffold allows for the fine-tuning of its biological profile. This guide synthesizes experimental data to illuminate the structural determinants of this activity.

## Comparative Analysis of Biological Activity

The biological efficacy of **Pyrathiazine** analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.

Table 1: Anticancer Activity of Dipyridothiazine Analogs

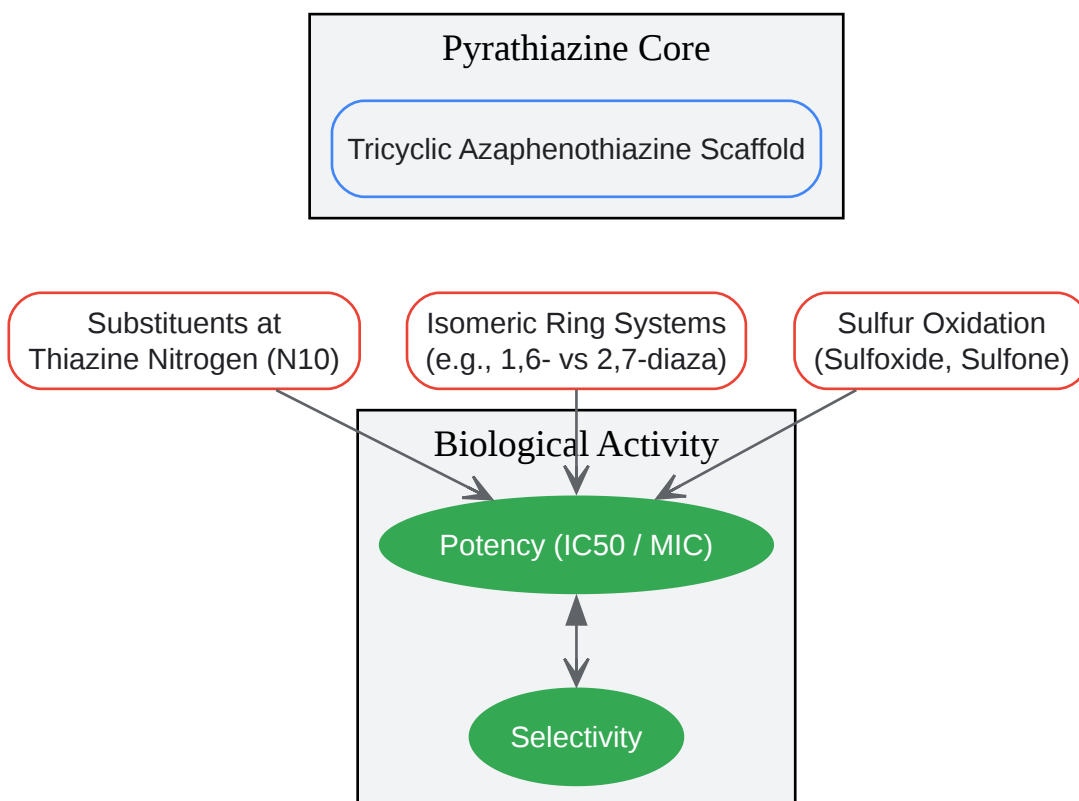
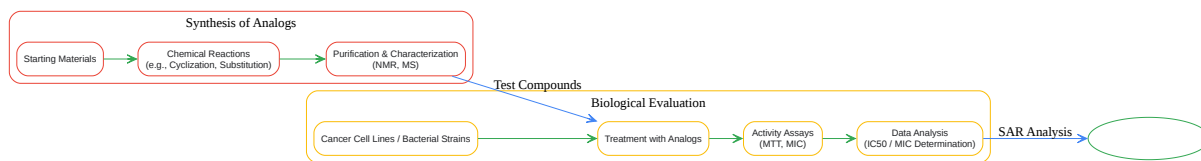
Compound ID	Tricyclic Ring System	Substituent at Thiazine Nitrogen	Cancer Cell Line	IC50 (μM)	Reference
1a	1,6-Diazaphenothiazine	-H	MCF-7 (Breast)	4.8 μg/mL	<a href="#">[1]</a>
1b	1,6-Diazaphenothiazine	Propargyl	MCF-7 (Breast)	3.9 μg/mL	<a href="#">[1]</a>
1c	1,6-Diazaphenothiazine	Nitropyridinyl	MCF-7 (Breast)	4.6 μg/mL	<a href="#">[1]</a>
1d	1,6-Diazaphenothiazine	Methylpiperazinylbutynyl	MCF-7 (Breast)	7.5 μg/mL	<a href="#">[1]</a>
2a	2,7-Diazaphenothiazine	N-methylpiperazine-2-butynyl	T47D (Breast)	More potent than cisplatin	<a href="#">[2]</a>
3a	Dimer of 1,8-dipyridothiazine	m-Xylene linker	MDA-MB-231 (Breast)	67.3	<a href="#">[3]</a>
3b	Dimer of 1,6-dipyridothiazine	m-Xylene linker	SW480 (Colon)	81-92	<a href="#">[3]</a>

Table 2: Antimicrobial Activity of Azaphenothiazine Analogs

Compound ID	Core Structure	Substituent	Bacterial Strain	MIC (µg/mL)	Reference
4a	Azaphenothiazine sulfoxide	Varied N-aminoalkyl	E. coli	-	<a href="#">[1]</a>
4b	Azaphenothiazine sulfoxide (12c)	Specific N-aminoalkyl	E. coli	4-fold more potent than reference	<a href="#">[1]</a>
5a	Azaphenothiazine sulfone	Varied N-aminoalkyl	Gram-negative bacteria	Selective activity	<a href="#">[1]</a>
6a	Angular Azaphenothiazine	Halogenated	E. coli	Active at lower concentrations than Ampicillin	<a href="#">[4]</a>
6b	Angular Azaphenothiazine	Halogenated	Bacillus spp.	Favorable resistance profile	<a href="#">[4]</a>

## Key Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.



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